molecular formula C16H11NO2S B2955769 isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione CAS No. 866009-27-0

isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione

Cat. No.: B2955769
CAS No.: 866009-27-0
M. Wt: 281.33
InChI Key: AEECGLZEPAHHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a fused isoindole and benzothiazepine ring system, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione typically involves the reaction of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. This reaction is carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water . The resulting product is a tetracyclic compound with the desired isoindolo[2,1-a][3,1]benzothiazepine structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates and thereby reducing melanin production . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

Properties

IUPAC Name

7aH-isoindolo[2,3-a][3,1]benzothiazepine-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECGLZEPAHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N3C(S1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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